Rivastigmine D6 Tartrate is a labelled impurity of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic drug for the treatment of dementia.
Rivastigmine D6
CAS No.:
VCID: VC0196495
Molecular Formula: C18H28N2O8
Molecular Weight: 406.5 g/mol
Purity: 98% HPLC
* For research use only. Not for human or veterinary use.

Description |
Rivastigmine D6 is a deuterated form of rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of Alzheimer's disease and other cognitive disorders. The deuterated version, particularly Rivastigmine D6, is often used in research settings for studies involving drug metabolism and pharmacokinetics. This compound is characterized by its molecular formula and specific isotopic substitutions, which differentiate it from the non-deuterated form. Research ApplicationsRivastigmine D6 is primarily used in research for its ability to provide detailed insights into drug metabolism and pharmacokinetics. Its deuterated form allows for easier tracking and analysis in complex biological systems, making it invaluable for studies aimed at understanding how drugs like rivastigmine are processed by the body. Drug Metabolism StudiesIn drug metabolism studies, Rivastigmine D6 can be used to trace the metabolic pathways of rivastigmine, helping researchers understand how the drug is broken down and eliminated from the body. This information is crucial for optimizing drug dosing and reducing potential side effects. Pharmacokinetic StudiesPharmacokinetic studies involving Rivastigmine D6 focus on the absorption, distribution, metabolism, and excretion (ADME) of the drug. By analyzing the deuterated compound, scientists can gain a clearer picture of how rivastigmine behaves in the body over time, which informs the development of more effective treatment regimens. Safety and HandlingRivastigmine D6, like its non-deuterated counterpart, requires careful handling due to its potential toxicity. It is classified as hazardous, with warnings for acute toxicity and specific target organ toxicity upon repeated exposure . Proper safety protocols must be followed when handling this compound, including wearing protective gear and ensuring it does not contaminate water sources.
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | Rivastigmine D6 | ||||||||
Molecular Formula | C18H28N2O8 | ||||||||
Molecular Weight | 406.5 g/mol | ||||||||
IUPAC Name | [3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid | ||||||||
Standard InChI | InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; | ||||||||
Standard InChIKey | GWHQHAUAXRMMOT-XVXYZIQCSA-N | ||||||||
Isomeric SMILES | [2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | ||||||||
SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | ||||||||
Canonical SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | ||||||||
Purity | 98% HPLC | ||||||||
Related CAS | 129101-54-8 (unlabelled) | ||||||||
Synonyms | 3-[(1S)-1-[bis(D3)methylamino]ethyl]phenyl N-ethyl-N-methylcarbamate | ||||||||
Tag | Rivastigmine | ||||||||
PubChem Compound | 76973134 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume